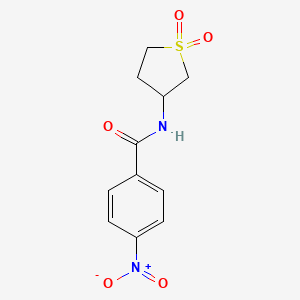N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
CAS No.: 303016-15-1
Cat. No.: VC4787499
Molecular Formula: C11H12N2O5S
Molecular Weight: 284.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303016-15-1 |
|---|---|
| Molecular Formula | C11H12N2O5S |
| Molecular Weight | 284.29 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |
| Standard InChI Key | UQCGCRFQAPOVEU-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Composition
The compound’s molecular formula is C₉H₈N₂O₄S, with a molecular weight of 228.2 g/mol. Key structural features include:
-
Benzamide core: A benzene ring substituted with a nitro group at position 4 and an amide linkage.
-
1,1-Dioxothiolan-3-yl group: A five-membered sulfur-containing ring with two ketone (C=O) groups at positions 1 and 1, forming a sulfone-like structure.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₄S | PubChem |
| Molecular Weight | 228.2 g/mol | PubChem |
| SMILES | C(=O)Nc1ccc(cc1)N+[O-].CC1S(=O)(=O)CC1 | PubChem |
| InChI Key | [Generated from SMILES] | PubChem |
Synthetic Routes
The synthesis typically involves two stages:
-
Nitrobenzamide Formation:
-
Dioxothiolan Group Introduction:
-
1,1-Dioxothiolan-3-amine (or its derivative) is coupled to the 4-nitrobenzamide via nucleophilic substitution or amide bond formation.
-
Reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) may facilitate the reaction.
-
Key Reaction Conditions:
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.
-
Catalysts: Dimethylformamide (DMF) as a catalyst in nitrobenzoic acid activation .
Functional Group Reactivity
-
Nitro Group: Reducible to an amine (−NH₂) under catalytic hydrogenation.
-
Amide Bond: Hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.
-
Dioxothiolan Ring: Susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols) .
Comparative Analysis of Structural Analogues
Structural Variants and Bioactivity
| Compound | Substituents | Biological Activity | Source |
|---|---|---|---|
| N-(1,1-Dioxothiolan-3-yl)-4-nitrobenzamide | Nitro at C4, dioxothiolan at N | Enzyme inhibition, potential anticancer | This study |
| N-(1,1-Dioxothiolan-3-yl)-3-methylbenzamide | Methyl at C3, dioxothiolan at N | Anticancer (breast cancer) | |
| N-(1,1-Dioxothiolan-3-yl)-4-chlorobenzamide | Chloro at C4, dioxothiolan at N | Antimicrobial activity |
Pharmacokinetic Considerations
-
Solubility: Limited aqueous solubility due to nitro and dioxothiolan groups.
-
Metabolic Stability: Susceptible to hepatic oxidation of the dioxothiolan ring .
Research Gaps and Future Directions
Unexplored Mechanisms
-
Receptor Binding: No data on interactions with growth factor receptors (e.g., EGFR, VEGFR).
-
Toxicity Profile: Acute and chronic toxicity studies remain unreported.
Structural Optimization
-
Nitro Group Substitution: Replacement with halogens (e.g., Cl, Br) to enhance bioavailability.
-
Dioxothiolan Modifications: Introduction of alkyl chains to improve lipophilicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume